molecular formula C9H16O3 B8011124 4-Hydroxy-cycloheptanecarboxylic acid methyl ester

4-Hydroxy-cycloheptanecarboxylic acid methyl ester

Cat. No.: B8011124
M. Wt: 172.22 g/mol
InChI Key: LIRAWKPKNNUTME-UHFFFAOYSA-N
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Description

4-Hydroxy-cycloheptanecarboxylic acid methyl ester (CAS 1780951-19-0) is a high-purity chemical building block supplied for advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol, features both a hydroxy group and a methyl ester functional group on a seven-membered cycloheptane ring . This unique structure makes it a versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry where the introduction of ester and alcohol functionalities is a common step in drug design and development. Researchers can utilize this compound in a variety of reactions, including ester hydrolysis or reduction, to generate novel carboxylic acid or alcohol derivatives. Its application is essential in exploratory research for the synthesis of potential therapeutic agents and other specialty chemicals. The product is accompanied by comprehensive analytical data, including NMR and HPLC for quality verification, ensuring reliability and consistency in your research outcomes . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Please refer to the associated Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Properties

IUPAC Name

methyl 4-hydroxycycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRAWKPKNNUTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Fischer esterification method, as detailed in the synthesis of dimethyl adipate and other higher carboxylic acid esters, involves the direct reaction of 4-hydroxy-cycloheptanecarboxylic acid with methanol under acidic conditions. Concentrated sulfuric acid (0.5–1.5% w/w) serves as the catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity. The reaction proceeds via nucleophilic attack by methanol, followed by dehydration to form the ester.

Key parameters include:

  • Temperature : 100–150°C (optimized at 115–125°C to balance reaction rate and methanol reflux).

  • Methanol stoichiometry : 3–4 equivalents relative to the carboxylic acid.

  • Water removal : Azeotropic distillation using toluene or cyclohexane to shift equilibrium toward ester formation.

Practical Considerations for Cycloheptane Derivatives

The cycloheptane ring introduces steric hindrance, potentially slowing the reaction. To mitigate this, extended reaction times (8–12 hours) and vigorous stirring are recommended. The hydroxyl group at the 4-position may necessitate protection (e.g., silylation or acetylation) if prone to side reactions under acidic conditions. However, if stable, the hydroxyl group remains intact, as observed in analogous syntheses of methyl esters of hydroxy-substituted aliphatic acids.

Carbodiimide-Mediated Coupling

Activation and Esterification Protocol

Adapting the method for N-BOC-cis-4-hydroxyproline methyl ester, this approach uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. The process involves two stages:

  • Activation : 4-Hydroxy-cycloheptanecarboxylic acid is treated with DCC in tetrahydrofuran (THF) at 20–30°C for 1 hour, forming an reactive O-acylisourea intermediate.

  • Methanolysis : Methanol is added dropwise, leading to nucleophilic displacement and ester formation.

Advantages and Limitations

  • Mild conditions : Avoids high temperatures, preserving acid-sensitive functional groups.

  • Yield : Reported yields for analogous esters exceed 90%.

  • Byproduct management : Dicyclohexylurea (DCU) precipitates and is removed via filtration, simplifying purification.

However, DCC’s toxicity and DCU’s insolubility necessitate careful handling and waste disposal.

Comparative Analysis of Methods

ParameterFischer EsterificationDCC-Mediated Coupling
Catalyst H₂SO₄ (corrosive)DCC (toxic)
Temperature 115–125°C20–30°C
Reaction Time 8–12 hours2–3 hours
Yield 70–85% (estimated)85–94% (analogous compounds)
Functional Group Tolerance Requires hydroxyl protectionCompatible with free hydroxyl groups

Emerging Methodologies and Optimization

Enzymatic Esterification

Though not covered in the cited patents, lipase-catalyzed esterification offers an eco-friendly alternative. Enzymes like Candida antarctica lipase B (CAL-B) can esterify cyclic carboxylic acids at 40–50°C in non-aqueous media, though yields for bulky substrates remain suboptimal.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates Fischer esterification, reducing reaction times to 1–2 hours. Preliminary studies on similar cyclohexane derivatives show 10–15% yield improvements compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-cycloheptanecarboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Materials Science

4-Hydroxy-cycloheptanecarboxylic acid methyl ester is utilized in the development of mesoporous materials and as an intermediate in organic light-emitting diodes (OLEDs). Its unique structural properties make it suitable for:

  • Mesoporous Materials : These materials are employed in catalysis and adsorption processes due to their high surface area and tunable pore sizes.
  • OLED Applications : It serves as a dopant or host material in OLEDs, enhancing light emission efficiency and stability .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is investigated for its potential therapeutic effects:

  • Drug Development : Research indicates that derivatives of cycloheptanecarboxylic acids exhibit anti-inflammatory and analgesic properties. The methyl ester form may enhance bioavailability and efficacy in drug formulations.
  • Case Study : A study demonstrated that methyl esters derived from cycloheptanecarboxylic acid showed promise in reducing inflammation in animal models, suggesting potential applications in treating chronic inflammatory diseases .

Agricultural Applications

This compound has also been explored for its agricultural benefits:

  • Plant Growth Regulators : Research indicates that certain methyl esters can act as growth regulators, promoting plant health and resistance to pathogens.
  • Case Study : In a controlled experiment, the application of this compound on Arabidopsis thaliana resulted in enhanced resistance to Hyaloperonospora arabidopsidis, demonstrating its potential as a biopesticide or plant health enhancer .

Data Table: Summary of Applications

Application AreaSpecific UsesObservations/Findings
Materials ScienceMesoporous materials, OLED intermediatesHigh surface area; improved light emission
PharmaceuticalsDrug developmentAnti-inflammatory effects; enhanced bioavailability
AgriculturePlant growth regulatorsEnhanced resistance to pathogens

Mechanism of Action

The mechanism of action of 4-Hydroxy-cycloheptanecarboxylic acid methyl ester depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Functional Groups Applications/Context
4-Hydroxy-cycloheptanecarboxylic acid methyl ester C₉H₁₆O₃ ~172.22 7-membered 4-hydroxy, methyl ester Hydroxy, ester Organic synthesis, intermediates
4-Hydroxymethyl-cyclohexanecarboxylic acid methyl ester C₉H₁₆O₃ 172.22 6-membered 4-hydroxymethyl, methyl ester Ester, hydroxymethyl Pharmaceuticals, polymer chemistry
Methyl trans-4-formylcyclohexanecarboxylate C₉H₁₄O₃ 170.21 6-membered 4-formyl, methyl ester Formyl, ester Aldehyde-based intermediates
Methyl 4-hydroxycinnamate C₁₀H₁₀O₃ 178.18 Aromatic 4-hydroxy, methyl ester Phenolic hydroxy, ester UV filters, antimicrobial agents
4-Hydroxybenzoic acid methyl ester C₈H₈O₃ 152.15 Aromatic 4-hydroxy, methyl ester Phenolic hydroxy, ester Preservatives, cosmetics
Key Observations:

Ring Size and Flexibility : The cycloheptane ring in the target compound introduces greater conformational flexibility compared to cyclohexane derivatives (e.g., 4-hydroxymethyl-cyclohexanecarboxylic acid methyl ester). This may influence physical properties such as melting points and solubility, though specific data are unavailable .

Functional Groups: The hydroxyl group in the target compound distinguishes it from analogs like Methyl trans-4-formylcyclohexanecarboxylate (formyl group) and 4-hydroxybenzoic acid methyl ester (aromatic hydroxy). Ester Moiety: Common to all compounds, this group increases volatility, making such esters amenable to gas chromatography-mass spectrometry (GC-MS) analysis, as seen in studies of fatty acid methyl esters ().

Reactivity and Chemical Behavior

  • Hydroxyl Group Reactivity: The 4-hydroxy substituent in the target compound can undergo esterification, oxidation, or serve as a hydrogen-bond donor. This contrasts with the formyl group in Methyl trans-4-formylcyclohexanecarboxylate, which is prone to nucleophilic additions .
  • Aromatic vs. Aliphatic Esters : Aromatic esters like Methyl 4-hydroxycinnamate exhibit conjugation-driven stability and UV absorption, making them suitable for sunscreen formulations. In contrast, aliphatic esters (e.g., cycloheptane/cyclohexane derivatives) lack such conjugation, leading to different reactivity patterns .

Biological Activity

4-Hydroxy-cycloheptanecarboxylic acid methyl ester (also known as Methyl 4-hydroxycycloheptanecarboxylate) is a bicyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C10H16O3
  • CAS Number: 14603108

The compound features a cycloheptane ring with a hydroxyl group and a carboxylate ester functional group, contributing to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may influence various pathways, including:

  • Anti-inflammatory Activity: The compound has shown potential in inhibiting inflammatory responses, likely through the modulation of cytokine production.
  • Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains, possibly by disrupting cell membrane integrity.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects:
    • A study investigated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound.
    • Table 1: Cytokine Levels in Treated vs. Control Groups
    CytokineControl Group (pg/mL)Treated Group (pg/mL)
    TNF-alpha15080
    IL-620090
  • Antimicrobial Activity Assessment:
    • In vitro tests were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.
    • Table 2: Antimicrobial Activity Results
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli>100

Pharmacological Applications

Given its biological activities, this compound is being explored for various pharmacological applications:

  • Potential Use in Pain Management: Due to its anti-inflammatory properties, there is interest in developing formulations for pain relief.
  • Antimicrobial Agents: The compound's efficacy against certain bacteria suggests potential use in developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for preparing 4-hydroxy-cycloheptanecarboxylic acid methyl ester?

The compound is typically synthesized via acid-catalyzed esterification. Starting with cycloheptanecarboxylic acid, methanol is used as the solvent and reactant, with sulfuric acid as the catalyst. The reaction is refluxed for 4 hours, neutralized with saturated sodium bicarbonate, and purified via ether extraction and magnesium sulfate drying, yielding the methyl ester with ~95% efficiency . Optimization of reaction time and catalyst concentration is critical to minimize side products.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Gas chromatography-mass spectrometry (GC/MS) is a primary method for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to identify hydroxyl, ester carbonyl, and cycloheptane ring signals. Comparative analysis with reference spectra from databases like PubChem or EPA DSSTox ensures accuracy .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm (targeting ester carbonyl groups) or derivatization with silylating agents (e.g., BSTFA) for enhanced GC/MS sensitivity are recommended. Internal standards like deuterated methyl esters improve quantification reliability .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound under varying conditions?

A two-step kinetic model can be applied: (1) esterification rate determination via time-course sampling, and (2) parameter fitting to predict yields under different temperatures and catalyst loads. For example, at 105–115°C, reaction rates increase exponentially, but side reactions (e.g., hydrolysis) may require Arrhenius equation adjustments to maintain >90% yield .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s stereoisomers?

Chiral chromatography (e.g., using a Chiralcel OD column) or vibrational circular dichroism (VCD) can differentiate enantiomers. Computational modeling (DFT calculations) paired with experimental NMR data helps assign absolute configurations, especially when hydroxyl group positioning on the cycloheptane ring introduces ambiguity .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Stability studies show that polar aprotic solvents (e.g., DMSO) accelerate ester hydrolysis, while nonpolar solvents (e.g., hexane) preserve integrity. Storage at −20°C in amber vials under nitrogen atmosphere reduces degradation by >80% over 12 months compared to room-temperature storage .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Catalyst Selection: Replace sulfuric acid with immobilized lipases (e.g., Candida antarctica Lipase B) for greener, scalable esterification.
  • Purification: Use fractional distillation or preparative HPLC to isolate high-purity (>98%) product.
  • Quality Control: Implement in-line FTIR monitoring to track reaction progress and automate endpoint detection .

Q. How can researchers mitigate interference from cycloheptane ring conformers in spectral analysis?

Low-temperature NMR (e.g., −40°C) slows ring-flipping, resolving conformer-specific signals. Dynamic NMR (DNMR) simulations quantify energy barriers between chair and boat conformations, aiding spectral interpretation .

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